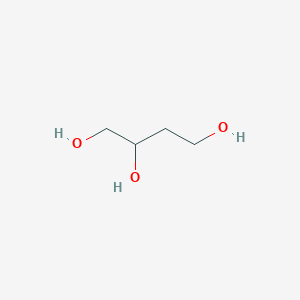
1,2,4-ブタントリオール
概要
説明
1,2,4-Butanetriol (also known as 1,2,4-trihydroxybutane) is a trihydric alcohol with the molecular formula C4H10O3. It can be found in a variety of natural and synthetic sources, and has been widely studied for its potential applications in the fields of chemistry, biochemistry, and medicine. 1,2,4-Butanetriol is a versatile molecule that can be used as a starting material in the synthesis of a variety of compounds, and has been found to exhibit a variety of biochemical and physiological effects.
科学的研究の応用
軍事産業における用途
その特性により、1,2,4-ブタントリオールは、1,2,4-ブタントリオールトリニトレートなどのエネルギッシュな物質の合成のために軍事産業で使用されています .
溶媒の製造
この化学物質は、さまざまな分野で用途を持つ溶媒の製造にも使用されます .
コレステロール低下薬
1,2,4-ブタントリオールは、コレステロール低下薬の合成に使用できることが報告されており、製薬業界におけるその重要性を拡大しています .
ポリウレタン製造
1,2,4-ブタントリオールは、より優れた弾性特性を持つポリウレタンフォームを作るための原料です。この用途は、材料科学と工学において重要です .
生合成研究
キシロースやD-アラビノースなどのさまざまな糖からの1,2,4-ブタントリオールの生合成に関する研究が進行中です。この研究は、持続可能な化学生産とバイオテクノロジーに影響を与えます .
作用機序
Target of Action
1,2,4-Butanetriol (BT) is an important non-natural chemical with a variety of industrial applications . It is used in the synthesis of 1,2,4-butanetriol trinitrate (BTTN), an important military propellant . It can also be used as the raw material to synthesize polymeric materials and medical precursors for drug delivery . The primary targets of BT are therefore the biochemical pathways that lead to these end products.
Mode of Action
The mode of action of BT involves its interaction with various enzymes in the biochemical pathways that lead to its end products. For instance, in the biosynthesis of BT from d-xylose, BT is produced from d-xylose or l-arabinose catalyzed sequentially by Pseudomonas fragi and Escherichia coli . This process was further simplified using metabolic engineered E. coli strains .
Biochemical Pathways
The biosynthesis of BT involves a four-step synthetic pathway and the disruption of competing pathways for xylose in Escherichia coli BW25113 . The entire BT synthetic pathway is introduced while blocking the competing pathways . The biosynthetic pathway establishment for BT from xylose, metabolic engineering strategies employed for improving BT production from xylose, and other substrates for BT production have been studied .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BT is currently limited. It is known that bt is a clear or slightly yellow, odorless, hygroscopic, flammable, viscous liquid . It is an alcohol with three hydrophilic alcoholic hydroxyl groups, which suggests that it may be readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of BT’s action are primarily related to its role as a precursor in the synthesis of various end products. For instance, it is used in the synthesis of 1,2,4-butanetriol trinitrate (BTTN), an important military propellant . It can also be used as the raw material to synthesize polymeric materials and medical precursors for drug delivery .
Action Environment
The action, efficacy, and stability of BT can be influenced by various environmental factors. For instance, the production conditions for BT were optimized by exploring the effects of temperature, pH, and cell density on BT titer . Furthermore, the biotechnological synthesis of BT has been considered a viable alternative to traditional chemical synthesis methods due to its advantages of mild reaction conditions and green sustainability .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1,2,4-Butanetriol can be used for the synthesis of 1,2,4-butanetriol trinitrate, 3-hydroxytetrahydrofuran, polyurethane, and other chemicals . It interacts with various enzymes, proteins, and other biomolecules in its biochemical reactions. For instance, in the biosynthetic pathway of 1,2,4-Butanetriol from xylose, it interacts with enzymes like xylose dehydrogenase (Xdh), 2-keto isovalerate decarboxylase (KivD), and others .
Cellular Effects
The presence of various furan aldehydes in cellulose hydrolysate affects the fermentation of 1,2,4-Butanetriol in a similar way . In a study, furfural was used as a representative for the modification of 1,2,4-Butanetriol-producing E. coli for tolerance .
Molecular Mechanism
The molecular mechanism of 1,2,4-Butanetriol involves a series of reactions. For instance, in the decomposition of 1,2,4-Butanetriol trinitrate, Density Functional Theory (DFT) and Canonical Variational Transition-State Theory combined with a small-curvature tunneling correction (CVT/SCT) were used to explore the decomposition mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Butanetriol change over time. For instance, in a study, 1,2,4-Butanetriol production was increased by 4.3-fold from the prototype strain, achieved a final titer of 1.58 g/L with a yield of 7.9% after 72-h biotransformation .
Metabolic Pathways
1,2,4-Butanetriol is involved in several metabolic pathways. For instance, in the biosynthetic pathway of 1,2,4-Butanetriol from xylose, it interacts with enzymes like xylose dehydrogenase (Xdh), 2-keto isovalerate decarboxylase (KivD), and others .
特性
IUPAC Name |
butane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXKVVRQIIOZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044416 | |
| Record name | 1,2,4-Butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid, miscible in water; [MSDSonline] | |
| Record name | 1,2,4-Butanetriol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7888 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3068-00-6 | |
| Record name | 1,2,4-Butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3068-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Butanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003068006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxyerythritol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Butanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Butanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,2,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-BUTANETRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK798C370H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)
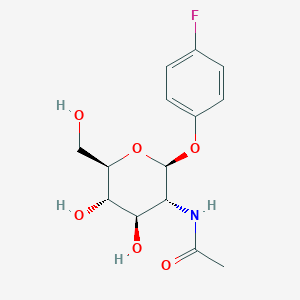

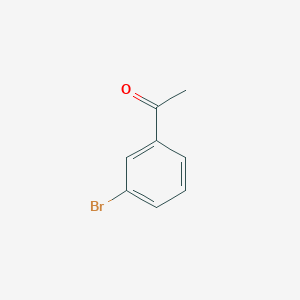
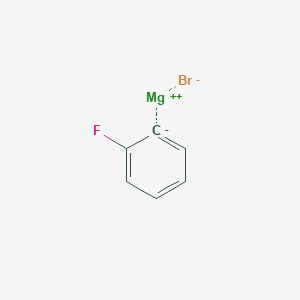

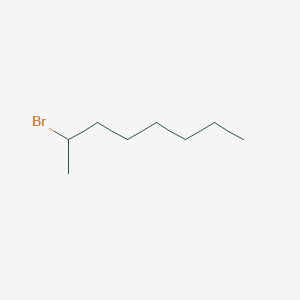
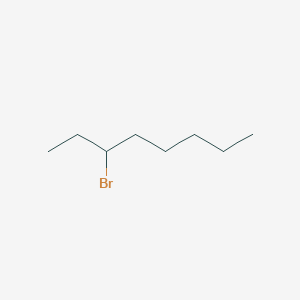
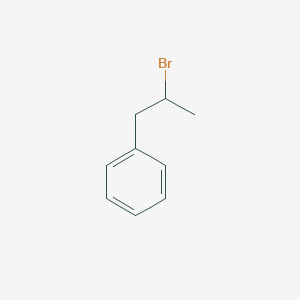


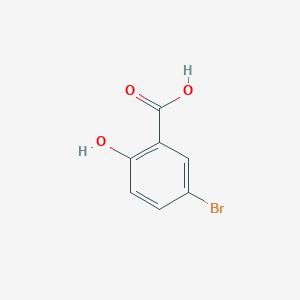
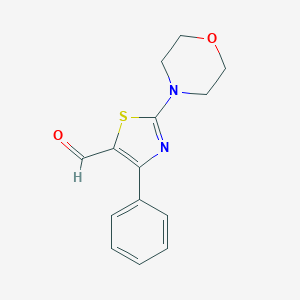
![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)